Lipophilicity Comparison: Ortho-Substitution Reduces LogP by ~0.8 Units Versus Para and Meta Isomers
The target compound exhibits a calculated logP of 2.34 [1], which is substantially lower than that of its para-substituted isomer (logP = 3.12) [2] and its meta-substituted isomer (logP = 3.17) [3]. The ortho-position of the trifluoromethyl group introduces steric hindrance and electronic effects that reduce overall lipophilicity compared to the more planar para and meta analogs. This difference of approximately 0.8 logP units translates to roughly a 6-fold decrease in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 2.34 |
| Comparator Or Baseline | Para-isomer (CAS 28033-37-6): logP = 3.12; Meta-isomer (CAS 337912-66-0): logP = 3.17 |
| Quantified Difference | ΔlogP ≈ -0.8 vs. para/meta isomers |
| Conditions | Predicted/calculated values from Chembase and ChemSrc databases. |
Why This Matters
Lower lipophilicity may translate to reduced non-specific binding and improved aqueous solubility in drug candidates, a critical factor for early-stage lead optimization.
- [1] Chembase. 4-[2-(trifluoromethyl)phenoxy]piperidine. CAS 824390-04-7. View Source
- [2] ChemSrc. 4-(4-(Trifluoromethyl)Phenoxy)Piperidine. CAS 28033-37-6. View Source
- [3] Chem960. 4-[3-(Trifluoromethyl)phenoxy]piperidine. CAS 337912-66-0. View Source
